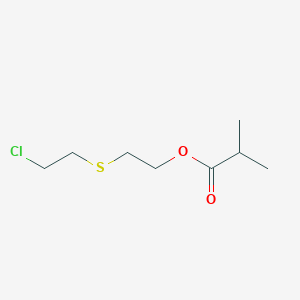
2-(2-Chloroethylsulfanyl)ethyl 2-methylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Chloroethylsulfanyl)ethyl 2-methylpropanoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents . This compound, in particular, has a unique structure that includes a chloroethylsulfanyl group and a 2-methylpropanoate ester group.
Vorbereitungsmethoden
The synthesis of 2-(2-Chloroethylsulfanyl)ethyl 2-methylpropanoate can be achieved through various synthetic routes. One common method involves the reaction of 2-chloroethanol with thiourea to form 2-chloroethylsulfanyl ethanol, which is then esterified with 2-methylpropanoic acid under acidic conditions . Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
2-(2-Chloroethylsulfanyl)ethyl 2-methylpropanoate undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-(2-Chloroethylsulfanyl)ethyl 2-methylpropanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound can be used in studies involving enzyme inhibition or protein modification.
Industry: It is used in the production of fragrances, flavoring agents, and other specialty chemicals.
Wirkmechanismus
The mechanism by which 2-(2-Chloroethylsulfanyl)ethyl 2-methylpropanoate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The chloroethylsulfanyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The ester group can undergo hydrolysis to release the active components, which then interact with specific pathways in the cell .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-(2-Chloroethylsulfanyl)ethyl 2-methylpropanoate include other esters and thioethers. For example:
Ethyl 2-methylpropanoate: This compound lacks the chloroethylsulfanyl group and has different chemical properties and applications.
Methyl 2-methylpropanoate: Similar to ethyl 2-methylpropanoate but with a methyl ester group instead of an ethyl ester group.
2-(2-Chloroethylsulfanyl)ethyl acetate: Similar structure but with an acetate ester group instead of a 2-methylpropanoate group.
Eigenschaften
CAS-Nummer |
92381-13-0 |
|---|---|
Molekularformel |
C8H15ClO2S |
Molekulargewicht |
210.72 g/mol |
IUPAC-Name |
2-(2-chloroethylsulfanyl)ethyl 2-methylpropanoate |
InChI |
InChI=1S/C8H15ClO2S/c1-7(2)8(10)11-4-6-12-5-3-9/h7H,3-6H2,1-2H3 |
InChI-Schlüssel |
AUFBNDIPQOQLEF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(=O)OCCSCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2,6-Dichloro-4-(4-chlorophenoxy)phenyl]urea](/img/structure/B14366253.png)
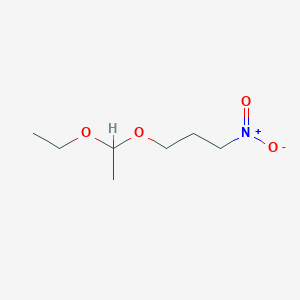
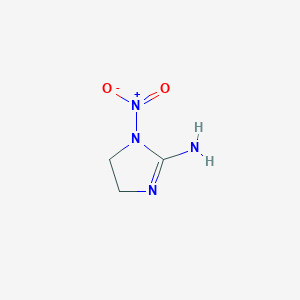

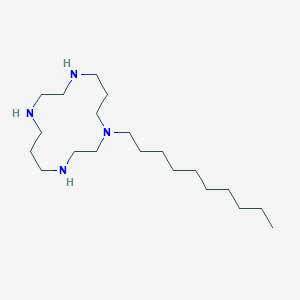
![1-(Pyridin-2-yl)-N-[(trimethylsilyl)methyl]methanimine](/img/structure/B14366293.png)
![4,4'-[(Pyridin-3-yl)methylene]bis(2-methylbenzene-1,3-diamine)](/img/structure/B14366304.png)
![1-Piperidineacetamide, N-[4-(dimethylamino)phenyl]-](/img/structure/B14366309.png)
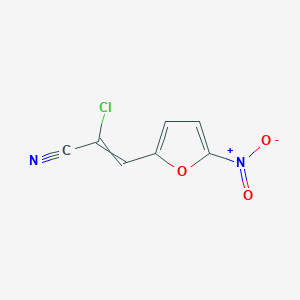
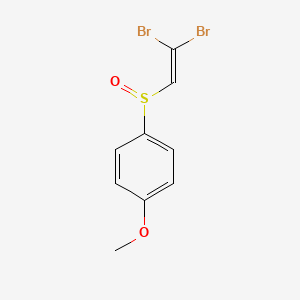
![1-{2-Hydroxy-3-[(prop-2-en-1-yl)oxy]propyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14366324.png)
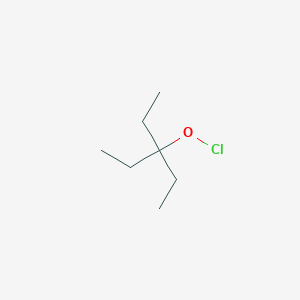
![[1,1'-Binaphthalen]-2-amine, 2'-methoxy-](/img/structure/B14366345.png)

